N-[(E)-1H-indol-3-ylmethylideneamino]-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide
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Overview
Description
N-[(E)-1H-indol-3-ylmethylideneamino]-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide is a complex organic compound that features an indole moiety, a sulfonyl piperazine group, and an acetamide linkage. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1H-indol-3-ylmethylideneamino]-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide typically involves multiple steps. One common approach is to start with the preparation of the indole derivative, followed by the formation of the sulfonyl piperazine intermediate, and finally, the coupling of these intermediates to form the target compound. The reaction conditions often involve the use of dehydrating agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate amide bond formation .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-1H-indol-3-ylmethylideneamino]-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole and piperazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives, while reduction can yield amine derivatives.
Scientific Research Applications
N-[(E)-1H-indol-3-ylmethylideneamino]-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(E)-1H-indol-3-ylmethylideneamino]-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide involves its interaction with specific molecular targets. For instance, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s indole moiety allows it to bind with high affinity to various receptors, influencing multiple signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-[(1-methyl-1H-indol-3-yl)methyl]-N-(3,4,5-trimethoxyphenyl)acetamide: Known for its antiproliferative activities against cancer cell lines.
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Synthesized for its potential anti-inflammatory properties.
Uniqueness
N-[(E)-1H-indol-3-ylmethylideneamino]-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide is unique due to its combination of an indole moiety with a sulfonyl piperazine group, which may confer distinct biological activities and therapeutic potential compared to other indole derivatives.
Properties
Molecular Formula |
C22H25N5O3S |
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Molecular Weight |
439.5 g/mol |
IUPAC Name |
N-[(E)-1H-indol-3-ylmethylideneamino]-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide |
InChI |
InChI=1S/C22H25N5O3S/c1-17-6-8-19(9-7-17)31(29,30)27-12-10-26(11-13-27)16-22(28)25-24-15-18-14-23-21-5-3-2-4-20(18)21/h2-9,14-15,23H,10-13,16H2,1H3,(H,25,28)/b24-15+ |
InChI Key |
NCBLEAPQJJTXPT-BUVRLJJBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)N/N=C/C3=CNC4=CC=CC=C43 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)NN=CC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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